1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone
Description
1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule featuring a pyrazine ring substituted with a 4-methylpiperidin-1-yl group, linked via an ether-oxygen to a benzoyl moiety. This benzoyl group is further connected to a piperazine ring, which terminates in a phenyl-ethanone substituent. The compound’s structural complexity arises from its hybrid heterocyclic framework (pyrazine and piperazine/piperidine) and ketone functionality, which may enhance its interaction with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[4-[4-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-21-11-15-33(16-12-21)27-28(31-14-13-30-27)37-26-9-5-24(6-10-26)29(36)34-19-17-32(18-20-34)25-7-3-23(4-8-25)22(2)35/h3-10,13-14,21H,11-12,15-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMBTQVEGHXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups including piperidine and pyrazine moieties, which are often associated with various pharmacological activities. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymes : Compounds containing piperidine derivatives have shown promise in inhibiting enzymes relevant to cancer progression, such as IKKβ, which is involved in the NF-κB signaling pathway .
- Cholinesterase Inhibition : Some derivatives have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy .
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone. For instance:
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| EF24 Analog | Lung, Breast, Ovarian Cancer | IKKβ Inhibition | |
| Piperidine Derivative | Hypopharyngeal Tumors | Cytotoxicity and Apoptosis Induction |
These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.
Neuroprotective Effects
The neuroprotective potential of this compound may stem from its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The inhibition leads to increased levels of acetylcholine, potentially enhancing cognitive function .
Case Studies
A notable study investigated the effects of a structurally related compound on human cancer cell lines. The results indicated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard chemotherapy drug bleomycin . This suggests that modifications in the chemical structure can significantly enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Variations in Piperazine/Piperidine Substitution
Modifications to the piperazine or piperidine rings significantly influence pharmacological profiles. For example:
| Compound Name | Structural Features | Biological Activity | Key Difference vs. Target Compound |
|---|---|---|---|
| (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Piperidine ring with pyrazin-2-yloxy group | Enhanced binding affinity due to dimethylamino group | Uses piperidine instead of piperazine; lacks ethanone moiety |
| 1-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethan-1-one | Piperazine with aminopyridine and ethanone | Improved molecular target interaction | Replaces pyrazine with aminopyridine |
| 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenoxyethanone | Fluorophenyl-piperazine and phenoxy groups | Nucleoside transporter inhibition | Substitutes pyrazine-benzoyl with fluorophenyl-phenoxy |
Heterocyclic Ring Modifications
The pyrazine ring in the target compound distinguishes it from analogs with pyridine, pyridazine, or pyrazole systems:
| Compound Name | Heterocyclic Core | Biological Activity | Key Difference vs. Target Compound |
|---|---|---|---|
| (3-(Dimethylamino)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Pyridine | Reduced electron-withdrawing effects | Pyridine lacks nitrogen atoms at positions 1 and 4 compared to pyrazine |
| 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | Pyridazine | Anticancer activity | Pyridazine’s two adjacent nitrogen atoms alter electronic properties |
| 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | Pyrazole | Neuroprotective effects | Pyrazole’s 5-membered ring vs. pyrazine’s 6-membered structure |
Ketone Functional Group Variations
The ethanone group’s position and chain length critically affect bioavailability:
| Compound Name | Ketone Structure | Biological Activity | Key Difference vs. Target Compound |
|---|---|---|---|
| 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)propanone | Propanone | Anti-inflammatory | Longer alkyl chain reduces solubility |
| 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)butanone | Butanone | Enzyme inhibition | Increased hydrophobicity may limit CNS penetration |
| N-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | Acetamide | Antimicrobial | Ketone replaced with amide; alters hydrogen bonding |
The ethanone group in the target compound balances lipophilicity and polarity, optimizing membrane permeability while retaining hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
